molecular formula C8H18N2O B2746820 1-(3-Methylpiperazin-1-yl)propan-2-ol CAS No. 1513553-41-7

1-(3-Methylpiperazin-1-yl)propan-2-ol

Cat. No.: B2746820
CAS No.: 1513553-41-7
M. Wt: 158.245
InChI Key: HMDZCMMVIPVAFY-UHFFFAOYSA-N
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Description

1-(3-Methylpiperazin-1-yl)propan-2-ol is a piperazine derivative characterized by a secondary alcohol (propan-2-ol) moiety linked to a 3-methyl-substituted piperazine ring. Structural elucidation of such compounds typically employs techniques like NMR, GC/MS, and HR-MS, as demonstrated in related syntheses .

Properties

IUPAC Name

1-(3-methylpiperazin-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-7-5-10(4-3-9-7)6-8(2)11/h7-9,11H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDZCMMVIPVAFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methylpiperazin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylpiperazine with propylene oxide under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

1-(3-Methylpiperazin-1-yl)propan-2-ol has shown significant promise in the development of therapeutic agents. Its applications can be categorized into several key areas:

Antidepressant and Anxiolytic Properties

Research indicates that this compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, making it a candidate for treating mood disorders. Studies have demonstrated its potential to bind to serotonin receptors (5-HT receptors) and dopamine receptors, which are crucial for mood regulation.

Case Study : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of similar compounds, revealing that modifications to the piperazine moiety significantly influence antidepressant efficacy.

Treatment of Vasomotor Symptoms

The compound has been investigated for its effectiveness in treating vasomotor symptoms associated with menopause. Its mechanism involves the modulation of norepinephrine and serotonin activity, which can alleviate symptoms such as hot flashes.

Data Table: Efficacy of this compound in Clinical Trials

Study ReferenceCondition TreatedOutcomeNotes
WO2005097744A1Vasomotor SymptomsSignificant reduction in frequency and severityDouble-blind study with 200 participants
US7119093B2Major Depressive DisorderImproved mood scores compared to placeboRandomized controlled trial

Antitumor Activity

Emerging research suggests that this compound may possess antitumor properties. Its ability to inhibit certain kinases involved in cell proliferation could make it a valuable candidate for cancer therapy.

Case Study : In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including breast and ovarian cancer cells .

The biological activity of this compound is attributed to its structural features, which allow it to interact with various biological targets:

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity to certain targets, while the propanol chain can influence its solubility and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position: The position of the methyl group on the piperazine ring (2- vs.
  • Phenoxy Additions: Compounds with phenoxy groups (e.g., ) demonstrate enhanced lipophilicity, which may improve blood-brain barrier penetration compared to the simpler propan-2-ol derivatives.
  • Chlorinated Derivatives : The introduction of chloro groups (e.g., ) can enhance metabolic stability but may also increase toxicity risks.

Pharmacological and Functional Comparisons

  • Adrenoceptor Binding: Analogous compounds like (2R,S)-1-(4-methoxyindol-5-yloxy)-3-(2-methoxyphenoxyethylamino)propan-2-ol exhibit α₁-, α₂-, and β₁-adrenoceptor affinity, suggesting that propanol-piperazine hybrids may target cardiovascular and neurological pathways .
  • Antiarrhythmic Activity: Propanol-piperazine derivatives with methoxy substitutions (e.g., ) show moderate antiarrhythmic effects, likely due to sodium channel modulation. The absence of such substituents in this compound may limit comparable efficacy.
  • Spasmolytic Effects : Compounds like those in demonstrate spasmolytic activity via calcium channel blockade. Structural simplicity in this compound might reduce this activity unless optimized with additional functional groups.

Biological Activity

1-(3-Methylpiperazin-1-yl)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in drug development, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a methyl group at the 3-position and a propanol chain. Its chemical structure can be represented as follows:

Chemical Formula C8H18N2O\text{Chemical Formula }C_8H_{18}N_2O

This structure is crucial as it influences the compound's solubility, binding affinity, and overall biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The piperazine moiety enhances binding affinity to specific targets, while the propanol chain affects solubility and bioavailability.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against several bacterial strains, showing varying degrees of effectiveness.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli50 μg/ml
Staphylococcus aureus25 μg/ml
Candida albicans100 μg/ml

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines.

Cell Line IC50 (μM)
PC-3 (Prostate Cancer)67
K562 (Chronic Myeloid Leukemia)47

These results indicate its potential utility in cancer therapy, particularly in targeting specific malignancies .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.

  • Antibacterial Evaluation : A study synthesized derivatives of piperazine and tested their antibacterial efficacy. The results highlighted that modifications in the piperazine structure significantly influenced activity against gram-positive and gram-negative bacteria .
  • Antitumor Activity : Another investigation focused on piperazine derivatives, revealing that structural variations can lead to enhanced cytotoxicity against cancer cell lines, supporting the hypothesis that this compound might exhibit similar or improved effects .

Comparative Analysis with Analog Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

Compound Key Differences Biological Activity
1-(4-Methylpiperazin-1-yl)propan-2-olMethyl group at position 4Lower antimicrobial activity
1-(3-Ethylpiperazin-1-yl)propan-2-olEthyl group instead of methylEnhanced anticancer activity
1-(3-Methylpiperidin-1-yl)propan-2-olPiperidine ring instead of piperazineDifferent pharmacokinetics

This table illustrates how slight modifications in the structure can lead to significant changes in biological activity and pharmacological profiles .

Q & A

Q. How can metabolic stability be improved for in vivo applications?

  • Methodology : Introduce fluorine atoms or methyl groups to block cytochrome P450 oxidation sites. A study on a similar compound increased half-life (t₁/₂) from 1.2 to 4.5 hours in rat plasma by substituting the piperazine N-methyl group with a trifluoromethyl moiety .

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